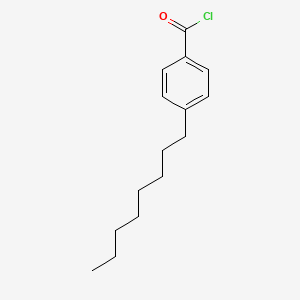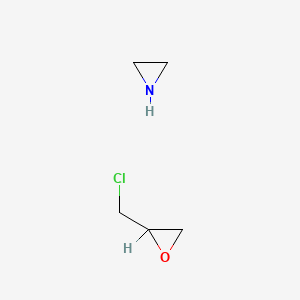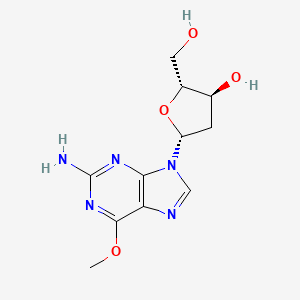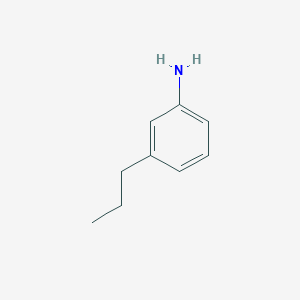
1-Methyl-5-nitroindoline-2,3-dione
Overview
Description
Caspase 4 inhibitor, commonly referred to as casp 4 inhib, is a synthetic organic compound used to inhibit the activity of caspase 4, a member of the cysteine-aspartic acid protease (caspase) family. Caspase 4 plays a crucial role in the execution-phase of cell apoptosis and is involved in the inflammatory response, particularly in the non-canonical inflammasome pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of isatin to produce 5-nitro-isatin, followed by methylation to yield 1-methyl-5-nitro-isatin . The reaction conditions typically involve the use of nitric acid for nitration and methyl iodide for methylation.
Industrial Production Methods
Industrial production of casp 4 inhib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the nitration of isatin in a controlled environment, followed by purification and methylation steps. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Casp 4 inhib undergoes various chemical reactions, including:
Oxidation: The nitro group in casp 4 inhib can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of casp 4 inhib, such as amino-isatin and substituted isatin compounds. These derivatives can have different biological activities and applications .
Scientific Research Applications
Casp 4 inhib has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential biological activities.
Biology: Employed in studies to understand the role of caspase 4 in cell apoptosis and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with excessive inflammation, such as sepsis and neurodegenerative disorders
Mechanism of Action
Casp 4 inhib exerts its effects by binding to the active site of caspase 4, thereby preventing its activation and subsequent cleavage of target proteins. This inhibition blocks the non-canonical inflammasome pathway, reducing the release of pro-inflammatory cytokines and pyroptotic cell death . The molecular targets of casp 4 inhib include the caspase activation and recruitment domain (CARD) of procaspase-4, which is critical for its activation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to casp 4 inhib include:
Caspase 1 inhibitor: Targets caspase 1, another member of the caspase family involved in inflammation.
Caspase 5 inhibitor: Inhibits caspase 5, which shares similar functions with caspase 4 in the inflammatory response.
Caspase 11 inhibitor: Targets murine caspase 11, which is functionally analogous to human caspase 4
Uniqueness
Casp 4 inhib is unique in its selective inhibition of caspase 4, making it a valuable tool for studying the specific role of caspase 4 in inflammation and apoptosis. Unlike other caspase inhibitors, casp 4 inhib specifically targets the non-canonical inflammasome pathway, providing insights into its distinct mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-5-nitroindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)9(10)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTDPTOWOMFBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333658 | |
| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-32-0 | |
| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


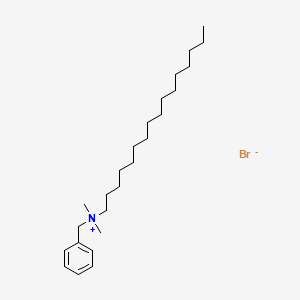
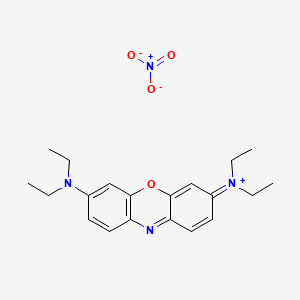
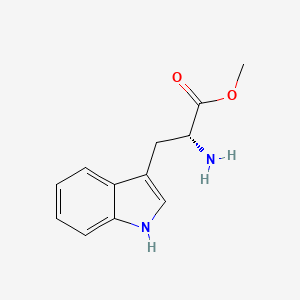
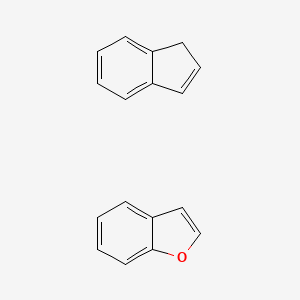

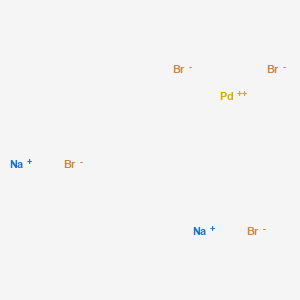
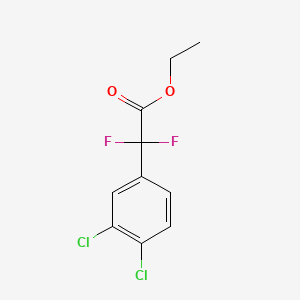
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)
